Oxythiamine Chloride Hydrochloride
Oxythiamine Chloride Hydrochloride
Oxythiamine is a thiamine antagonist that acts as a transketolase inhibitor. As transketolase is a crucial enzyme of the pentose phosphate pathway, inhibition of this enzyme causes suppression of the pentose phosphate pathway and thus deprives cells of the metabolic intermediate (glyceraldehyde-3-phosphate) for ATP generation and of the substrates (NADPH, ribose-phosphate) for macromolecule synthesis. This metabolic inhibition seems to be responsible,at least in part, for the significant anticancer activity observed in vitro and in vivo.
Brand Name:
Vulcanchem
CAS No.:
614-05-1
VCID:
VC0005815
InChI:
InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H
SMILES:
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-]
Molecular Formula:
C12H17Cl2N3O2S
Molecular Weight:
338.3 g/mol
Oxythiamine Chloride Hydrochloride
CAS No.: 614-05-1
Inhibitors
VCID: VC0005815
Molecular Formula: C12H17Cl2N3O2S
Molecular Weight: 338.3 g/mol
CAS No. | 614-05-1 |
---|---|
Product Name | Oxythiamine Chloride Hydrochloride |
Molecular Formula | C12H17Cl2N3O2S |
Molecular Weight | 338.3 g/mol |
IUPAC Name | 5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride |
Standard InChI | InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H |
Standard InChIKey | HGYQKVVWNZFPJS-UHFFFAOYSA-N |
SMILES | CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] |
Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] |
Appearance | White solidPurity:≥95% by HPLC |
Description | Oxythiamine is a thiamine antagonist that acts as a transketolase inhibitor. As transketolase is a crucial enzyme of the pentose phosphate pathway, inhibition of this enzyme causes suppression of the pentose phosphate pathway and thus deprives cells of the metabolic intermediate (glyceraldehyde-3-phosphate) for ATP generation and of the substrates (NADPH, ribose-phosphate) for macromolecule synthesis. This metabolic inhibition seems to be responsible,at least in part, for the significant anticancer activity observed in vitro and in vivo. |
Synonyms | 5-(2-Hydroxyethyl)-3-(4-hydroxy-2-methyl-5-pyrimidinylmethyl)-4-methylthiazolium chloride |
PubChem Compound | 101796 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume